molecular formula C9H5F4N3O2 B3591599 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B3591599
M. Wt: 263.15 g/mol
InChI Key: KVRYHKFDFZINKK-UHFFFAOYSA-N
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Description

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of difluoromethyl groups at positions 5 and 7 on the pyrazolo[1,5-a]pyrimidine ring, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction conditions can vary depending on the desired regioselectivity. For instance, using acetic acid as the solvent tends to favor the formation of 7-difluoromethyl derivatives, whereas trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups enhance the compound’s binding affinity and metabolic stability, which can lead to increased biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of two difluoromethyl groups, which significantly influence its chemical and biological properties. These groups enhance the compound’s lipophilicity, binding affinity, and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N3O2/c10-6(11)4-1-5(7(12)13)16-8(15-4)3(2-14-16)9(17)18/h1-2,6-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRYHKFDFZINKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)O)N=C1C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 3
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 5
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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